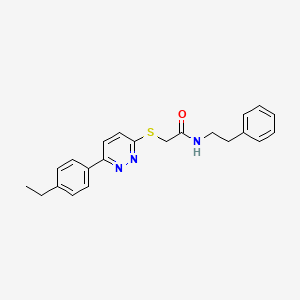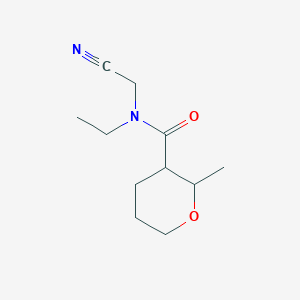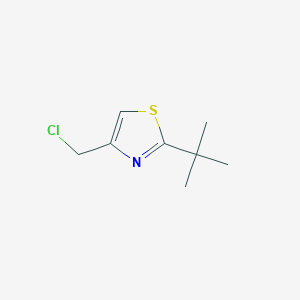
2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PETPA and belongs to the class of thioacetamide derivatives. It has been found to exhibit several interesting biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Potential Use in Attentional and Cognitive Disorders
A study by Hudkins et al. (2011) discussed the discovery and characterization of a pyridazin-3-one derivative, which was identified as a potent, selective histamine H3 receptor inverse agonist. Although not the exact compound , this research highlights the potential of similar compounds in the treatment of attentional and cognitive disorders due to their pharmacological profile.
Antibacterial Activities
A paper by Al-Kamali et al. (2014) explored the synthesis and antibacterial activity of thieno[2,3-c]pyridazines, demonstrating the potential of pyridazine derivatives in combating bacterial infections.
Use in Antitumor Applications
Research by Qin et al. (2020) on novel pyridazinone derivatives containing a 1,3,4-thiadiazole moiety showed significant antitumor activity, suggesting the possible application of similar compounds in cancer treatment.
Potential in Antimicrobial Treatments
A study by Shamroukh et al. (2013) on pyrazole and pyrazolopyrimidines, which included pyridazin-3-yl derivatives, indicated significant antimicrobial activity, highlighting the relevance of such compounds in developing new antimicrobial agents.
Herbicidal Activities
Xu et al. (2008) Xu et al. (2008) studied the herbicidal activities of pyridazine derivatives, revealing their potential as effective herbicides, particularly against dicotyledonous plants.
Synthesis of Organic Intermediates
Asif et al. (2011) Asif et al. (2011) discussed the synthesis of pyridazine derivatives, emphasizing their importance in the preparation of organic intermediates and biologically active compounds.
Anti-Inflammatory and Antinociceptive Effects
Maione et al. (2020) Maione et al. (2020) explored the effects of arylpiperazinylalkyl pyridazinones, finding significant anti-inflammatory and antinociceptive properties, suggesting their potential use in treating pain and inflammation.
Antisecretory and Antiulcer Activities
Yamada et al. (1983) Yamada et al. (1983) investigated pyridazinone derivatives for gastric antisecretory and antiulcer activities, indicating their potential therapeutic application in gastric disorders.
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-17-8-10-19(11-9-17)20-12-13-22(25-24-20)27-16-21(26)23-15-14-18-6-4-3-5-7-18/h3-13H,2,14-16H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSTUIPWAYKNQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)



![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)



![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2403719.png)
